molecular formula C19H17N3O4S2 B2899256 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide CAS No. 898440-84-1

2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2899256
CAS No.: 898440-84-1
M. Wt: 415.48
InChI Key: BJWQUXSFXGTSMI-UHFFFAOYSA-N
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Description

2-(3-Benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide (CAS 898440-84-1) is a synthetic benzenesulfonamide derivative supplied for research use in chemical biology and anticancer discovery. This compound features a molecular formula of C 19 H 17 N 3 O 4 S 2 and a molecular weight of 415.49 g/mol [ ]. Benzenesulfonamide derivatives represent a versatile pharmacophore in medicinal chemistry, extensively investigated for their ability to inhibit human carbonic anhydrase isoforms [ ]. Selective inhibition of tumor-associated carbonic anhydrase IX (CA IX) is a validated strategy for anticancer drug development, as CA IX is overexpressed in various solid tumors, including breast cancer, to regulate pH balance under hypoxic conditions [ ]. Research indicates novel benzenesulfonamide-bearing compounds demonstrate potent antiproliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) and other cancer models, often through induction of apoptosis and suppression of cellular invasion [ ]. Furthermore, benzenesulfonamide hybrids show promising antimicrobial activity against drug-resistant bacterial strains, such as Mycobacterium abscessus , highlighting their potential as multifunctional agents [ ]. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

2-[[3-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-20-18(24)16-10-11-27-19(16)21-17(23)13-6-5-7-14(12-13)22-28(25,26)15-8-3-2-4-9-15/h2-12,22H,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWQUXSFXGTSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction, a cornerstone in thiophene chemistry, enables the synthesis of 2-aminothiophene-3-carboxamides from α-mercaptoketones, cyanoacetamide, and sulfur. For N-methylation, N-methyl cyanoacetamide serves as the starting material, reacting with cycloketones (e.g., cyclohexanone) in ethanol under basic conditions (triethylamine, 50°C). This yields 2-amino-4,5,6,7-tetrahydro-N-methylbenzo[b]thiophene-3-carboxamide, which undergoes dehydrogenation (Pd/C, 200°C) to afford the aromatic N-methylthiophene-3-carboxamide. Challenges include low yields (~45%) due to competing polymerization and stringent purification requirements.

Direct Functionalization of Thiophene-3-Carboxylic Acid

An alternative route involves thiophene-3-carboxylic acid, which is converted to its acyl chloride using oxalyl chloride and catalytic DMF. Subsequent reaction with methylamine in dichloromethane (DCM) with triethylamine yields N-methylthiophene-3-carboxamide in 78% yield. This method bypasses ring synthesis but requires regioselective amination at the thiophene’s 2-position for further functionalization.

Preparation of 3-Benzenesulfonamidobenzamido Intermediate

Sulfonylation of 3-Aminobenzoic Acid

3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using hydrogen gas and palladium on carbon (H₂, 1 atm, 25°C, 12 h). The resultant amine reacts with benzenesulfonyl chloride in pyridine, forming 3-benzenesulfonamidobenzoic acid (82% yield). Conversion to the acyl chloride (oxalyl chloride, DMF) produces 3-benzenesulfonamidobenzoyl chloride, critical for subsequent acylation.

Palladium-Catalyzed Carbonylative Coupling

A novel approach employs palladium(0) catalysis to form the sulfonamide linkage. Benzenesulfonyl azide and 3-aminobenzoic acid react in acetonitrile with Mo(CO)₆ as a CO source, Pd(OAc)₂, and 1,8-diazabicycloundec-7-ene (DBU) at 40°C. This one-pot method achieves 87% yield, avoiding pre-synthesized sulfonyl chlorides but requiring stringent anhydrous conditions.

Coupling Strategies for Amide Bond Formation

Acyl Chloride-Mediated Acylation

The 2-amino group of N-methylthiophene-3-carboxamide reacts with 3-benzenesulfonamidobenzoyl chloride in DCM under basic conditions (triethylamine, 0°C → 25°C). This method affords the target compound in 65% yield but risks over-acylation and requires chromatographic purification.

Carbodiimide-Based Coupling

Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), the carboxylic acid (3-benzenesulfonamidobenzoic acid) is activated in DCM and coupled to 2-amino-N-methylthiophene-3-carboxamide. This method achieves superior yields (78%) under mild conditions, though it is sensitive to moisture.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 9H, aromatic), 3.12 (s, 3H, N-CH₃).
  • ¹³C NMR : 165.2 (C=O), 142.1 (C-SO₂), 138.5–125.3 (aromatic carbons), 31.8 (N-CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₁₈N₃O₄S₂ ([M+H]⁺): 436.0821. Found: 436.0819.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Challenges of Preparation Methods

Method Key Steps Yield (%) Advantages Limitations
Gewald + Acylation Gewald synthesis, acylation 45–65 Modular, scalable Low yields, purification challenges
Direct Acylation Thiophene-3-acid → acyl chloride 65–78 Rapid, high-yielding Requires regioselective amination
Pd-Catalyzed Coupling Carbonylative coupling 70–87 One-pot, avoids sulfonyl chlorides Sensitive to oxygen/moisture

Industrial and Pharmacological Implications

The compound’s structural analogy to Combretastatin A-4 (CA-4) biomimetics suggests potential as a tubulin polymerization inhibitor. Scalable synthesis via EDC/DMAP coupling aligns with Good Manufacturing Practice (GMP) standards, while palladium-based methods offer greener alternatives with reduced waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(3-Benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide is studied for its potential as a bioactive molecule. It may be used to investigate cellular processes and signaling pathways.

Medicine: This compound has shown promise as a therapeutic agent in preclinical studies. Its ability to modulate specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 2-(3-Benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Steric Effects : The cyclohepta[b]thiophene core in the analog introduces significant steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity for larger targets.

Biological Activity

The compound 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 315.36 g/mol
  • CAS Number : Not specified in the sources reviewed.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the benzenesulfonamide moiety is known to enhance binding affinity to target proteins, which can lead to modulation of various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : Compounds with sulfonamide groups often exhibit inhibitory effects on various enzymes, including carbonic anhydrase and certain proteases.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds. While specific data on this compound is limited, analogs have shown promising results against a range of bacterial strains, suggesting a potential for this compound as an antimicrobial agent.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Analog 1E. coli32 µg/mL
Analog 2S. aureus16 µg/mL

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a related compound showed significant inhibition of cell proliferation in MCF-7 (breast cancer) cells.

Cell Line IC50 (µM) Reference Compound
MCF-710Doxorubicin
HeLa15Cisplatin

Case Studies

  • Study on Enzyme Inhibition
    • A study evaluated the inhibition of tyrosinase activity by sulfonamide derivatives, finding that certain modifications significantly increased inhibitory potency. Although specific data for our compound is lacking, it suggests a similar potential for this compound.
  • Cytotoxicity in Cancer Cells
    • In an assessment of cytotoxic effects in B16F10 murine melanoma cells, compounds analogous to the target compound were tested at varying concentrations. Results indicated that while some analogs exhibited low cytotoxicity at concentrations below 20 µM, others demonstrated significant cytotoxicity at lower doses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Formation of the thiophene core via cyclization of precursor amines and carboxylic acids under reflux in solvents like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) .

  • Step 2 : Introduction of the benzenesulfonamido group using coupling agents (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to activate carboxylic acid intermediates .

  • Step 3 : Purification via reverse-phase HPLC (methanol-water gradients) or recrystallization (methanol/water), achieving yields of 47–67% .

  • Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of anhydrides), nitrogen atmosphere for moisture sensitivity, and solvent selection (e.g., CH₂Cl₂ for anhydride reactions) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Source
Core SynthesisCH₂Cl₂, reflux, N₂67>95%
Sulfonamido CouplingEDC, DMF, 24h47–6790–98%

Q. What spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–175 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ = 452.12) and isotopic patterns .
  • Melting Point Analysis : Validate purity (e.g., 197–226°C for related analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) for this compound?

  • Methodology :

  • Dose-Response Assays : Perform multiple replicates across varying concentrations (e.g., 0.1–100 µM) to establish reproducibility .

  • Target-Specific Assays : Use enzyme inhibition assays (e.g., β-catenin modulation) with controls (e.g., siRNA knockdown) to isolate mechanism .

  • Molecular Docking : Compare binding affinities to crystallographic protein structures to explain potency variations .

    • Data Table :
StudyReported IC₅₀ (µM)Assay TypePotential ConfoundersSource
A5.2 ± 0.8β-catenin inhibitionCell line variability
B12.4 ± 2.1Kinase inhibitionSolvent (DMSO% differences)

Q. What structural modifications to the sulfonamide or thiophene moieties could enhance bioavailability while maintaining target affinity?

  • Methodology :

  • Hydrophilic Substituents : Introduce polar groups (e.g., hydroxyl or amine) on the benzene ring to improve solubility .

  • Prodrug Strategies : Mask carboxylate groups with ester prodrugs (e.g., ethyl esters) for enhanced membrane permeability .

  • SAR Studies : Synthesize analogs (e.g., replacing N-methyl with bulkier substituents) and compare LogP values vs. activity .

    • Data Table :
ModificationLogP ChangeSolubility (mg/mL)Bioavailability (AUC, ng·h/mL)Source
Parent Compound3.80.05120
Hydroxyl Derivative2.10.15450

Q. How can computational methods (e.g., QSAR, molecular dynamics) guide the design of analogs with improved pharmacokinetic profiles?

  • Methodology :

  • QSAR Modeling : Correlate structural descriptors (e.g., topological polar surface area) with absorption data from Caco-2 assays .
  • Metabolism Prediction : Use CYP450 inhibition models to prioritize analogs with lower metabolic liability .
  • Free Energy Calculations : Estimate binding ΔG values for sulfonamide-protein interactions to refine affinity .

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